molecular formula C9H8N2O2 B3385869 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 672957-99-2

1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No. B3385869
CAS RN: 672957-99-2
M. Wt: 176.17 g/mol
InChI Key: KGMXGKIPZPNWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Chemical Reactions Analysis

Benzimidazole is a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Scientific Research Applications

Anticancer Applications

1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid derivatives, generated through Knoevenagel condensation reactions, have shown remarkable anticancer activity by targeting various cancer-related proteins and DNA. These compounds exhibit nanomolar to micromolar ranges of activity, emphasizing the significance of this chemical transformation in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Antioxidant and Anti-inflammatory Applications

Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents. This work demonstrates the synthetic utility of this compound in creating novel compounds with significant biological activities, showcasing the broad applicability of this molecule in developing therapeutic agents (Raut et al., 2020).

Medicinal Perspectives of Benzimidazole Derivatives

The versatility of benzimidazole derivatives, including those synthesized from this compound, in medicinal chemistry is well-documented. These derivatives have found applications across a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-cancer effects, highlighting the importance of this scaffold in drug development (Vasuki et al., 2021).

Synthetic Utilities

The synthetic methodologies involving this compound provide a rich source of benzimidazole derivatives with varied biological activities. This research underscores the utility of such compounds in generating diverse chemical libraries for drug discovery and development (Ibrahim, 2011).

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .

properties

IUPAC Name

3-methylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMXGKIPZPNWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262373
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672957-99-2
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672957-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.